2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one
Description
This compound features a 3,5-dihydro-4H-imidazol-4-one core substituted with a methylsulfanyl group at position 2 and an (E)-configured benzylidene moiety bearing a 1H-1,2,4-triazole ring at position 3. Structural characterization likely employs crystallographic tools like SHELX and ORTEP, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
(4E)-2-methylsulfanyl-4-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-20-13-16-11(12(19)17-13)6-9-2-4-10(5-3-9)18-8-14-7-15-18/h2-8H,1H3,(H,16,17,19)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXNSCQBHUJUPM-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)N3C=NC=N3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C/C2=CC=C(C=C2)N3C=NC=N3)/C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves a multi-step synthetic route. Starting with the appropriate aromatic aldehyde and 1,2,4-triazole as precursors, a condensation reaction takes place under acidic or basic conditions to form the intermediate. This intermediate then undergoes cyclization and substitution reactions to introduce the methylsulfanyl and imidazole functionalities.
Industrial Production Methods
Industrial production usually involves the optimization of these steps to ensure high yield and purity. This may include the use of specific catalysts, optimized solvents, and controlled reaction temperatures. Continuous flow synthesis is also an emerging method for producing such compounds efficiently on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfone or sulfoxide derivative.
Reduction: Reduction reactions can target the aromatic ring or other unsaturated bonds within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can modify various positions on the aromatic ring and triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Alkyl halides, nitrating agents under various acidic or basic conditions
Major Products Formed
Sulfone and sulfoxide derivatives from oxidation
Reduced aromatic or aliphatic products from reduction
Various substituted derivatives from substitution reactions
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of compounds similar to 2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one. Studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds designed with similar structural frameworks have shown significant activity against colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the triazole and imidazole components can enhance the biological activity of these compounds. By altering substituents on the triazole ring or the imidazole nitrogen, researchers can optimize the efficacy and selectivity of these molecules against cancer cells .
Molecular Modeling
Molecular modeling techniques have been employed to predict the interaction of this compound with biological targets. These computational methods help in understanding binding affinities and can guide the design of more potent derivatives .
Potential Antifungal Applications
The presence of the triazole moiety suggests potential antifungal applications. Triazoles are known for their antifungal properties, and compounds containing this functional group are often explored for treating fungal infections. The compound's structure may allow it to inhibit fungal growth through interference with ergosterol biosynthesis .
Summary of Research Findings
Mechanism of Action
The compound exerts its biological effects through interactions with specific molecular targets, such as enzymes and receptors. The triazole and imidazole rings can coordinate with metal ions in the active sites of enzymes, inhibiting their function. This mechanism is crucial in the compound's antimicrobial and antifungal activities, where it disrupts cell wall synthesis in pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazolone derivatives:
*Calculated based on molecular formula.
†Compound from .
Key Comparative Insights
Electronic Effects: The target compound’s 4-(1H-1,2,4-triazol-1-yl)benzylidene group introduces strong electron-withdrawing character, unlike the electron-donating dimethylamino group in . This affects redox behavior and binding interactions. Methylsulfanyl (SMe) vs. mercapto (SH): The SMe group in the target compound offers greater oxidative stability compared to the thiol group in , which may prone to disulfide formation.
Synthetic Routes :
- The target compound likely forms via a condensation reaction between a 4-(1H-1,2,4-triazol-1-yl)benzaldehyde derivative and a 2-methylsulfanyl-imidazolone precursor, analogous to the methods in (diarylmethylene synthesis) .
- In contrast, the compound in utilizes α-halogenated ketones and triazole-thiols under basic conditions, highlighting divergent strategies for sulfur incorporation .
Biological Relevance: While the target compound’s bioactivity is unreported, similar triazole-containing imidazolones (e.g., ) exhibit antimicrobial activity.
Physicochemical Properties :
- The triazole group enhances water solubility relative to diphenylmethylene derivatives (e.g., ), but the methylsulfanyl group may reduce polarity compared to mercapto analogs (e.g., ).
- Crystallographic data for analogous compounds (e.g., ) suggest planar benzylidene configurations, critical for π-stacking in solid-state packing.
Biological Activity
The compound 2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its anticancer and antimicrobial properties.
- Molecular Formula : C13H11N5OS
- Molar Mass : 285.32434 g/mol
- Structural Features : The compound features a triazole ring, an imidazole moiety, and a methylsulfanyl group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors containing triazole and imidazole functionalities. Various methods have been reported in the literature, including the use of microwave-assisted synthesis to enhance yields and reduce reaction times.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to triazoles. For instance:
- A derivative similar to the compound showed activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
- Another study reported that triazole derivatives exhibited significant cytotoxicity against human breast cancer T47D cells with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied:
- A review indicated that certain triazole compounds possess activity against antibiotic-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with MIC values between 20–70 µM .
- The compound's structure suggests potential interactions with bacterial enzymes, which could inhibit their growth.
Case Study 1: Anticancer Activity
In a recent experimental study, researchers synthesized a series of triazole derivatives and evaluated their anticancer properties. The compound exhibited selective cytotoxicity against various cancer cell lines. The study concluded that modifications in the triazole ring could enhance anticancer activity significantly.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of similar compounds against E. coli and MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that specific derivatives showed promising antibacterial activity, suggesting that the presence of the methylsulfanyl group may play a crucial role in enhancing efficacy.
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several structural features:
- Triazole Ring : Known for its ability to interact with biological targets.
- Methylsulfanyl Group : Contributes to lipophilicity and can enhance membrane permeability.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structural integrity?
Answer: The synthesis typically involves multi-step organic reactions, such as condensation of a triazole-containing aldehyde with a methylsulfanyl-imidazolone precursor under controlled conditions (e.g., reflux in anhydrous ethanol with catalytic acid/base). Key steps include:
Q. Analytical validation :
- Elemental analysis (CHNS) : Confirms stoichiometry (e.g., deviations <0.4% for C, H, N, S) .
- X-ray crystallography : Resolves stereochemistry and crystal packing using SHELX for refinement and ORTEP-3 for visualization .
- Spectroscopy : FT-IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (imine proton at δ 8.2–8.5 ppm) .
Basic Question
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves absolute configuration and bond lengths. Use SHELXL for refinement, applying TWIN commands for handling twinned crystals .
- Solid-state NMR : Differentiates tautomeric forms (e.g., keto-enol equilibria) via ¹⁵N CP-MAS .
- UV-Vis spectroscopy : Identifies π→π* transitions in the conjugated imine system (λmax ~320 nm) .
Software tools : WinGX suite integrates SHELX and ORTEP for structure solution and graphical representation .
Advanced Question
Q. How can computational tools be integrated with experimental data to predict reactivity or electronic properties?
Answer:
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Molecular docking : Screen for biological targets (e.g., triazole-binding enzymes) using AutoDock Vina, correlating with experimental IC₅₀ values .
- MD simulations : Assess solvation effects on stability in polar solvents (e.g., water/DMSO) .
Validation : Compare computed IR/NMR spectra with experimental data (RMSD <5% for vibrational modes) .
Advanced Question
Q. How can researchers resolve discrepancies between theoretical predictions and experimental observations in stability studies?
Answer:
- Controlled degradation assays : Expose the compound to UV light, heat (40–80°C), and varied pH (1–13). Monitor decomposition via HPLC-MS .
- Theoretical modeling : Use Arrhenius equations to predict degradation kinetics, comparing with empirical TGA/DSC data .
- Error analysis : Apply statistical tools (e.g., chi-squared tests) to identify outliers in crystallographic residual electron density maps .
Framework : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) to systematically address contradictions .
Basic Question
Q. What experimental designs are recommended for assessing thermal stability and degradation pathways?
Answer:
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset temperature .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months, analyzing monthly by HPLC .
- Forced degradation : Treat with 3% H₂O₂ or 0.1M HCl/NaOH to identify hydrolytic susceptibility .
Design principle : Use split-plot factorial designs to evaluate interactions between temperature, humidity, and light .
Advanced Question
Q. How can SHELXL refinement address structural ambiguities in the compound’s solid-state conformation?
Answer:
- Twinning refinement : Apply BASF and TWIN commands in SHELXL to model overlapping lattices in non-merohedral twins .
- Disorder modeling : Use PART and SUMP instructions to resolve disordered sulfanyl or triazole groups .
- Validation : Check Rint (<5%) and Flack parameter (≈0 for correct enantiomer) .
Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement parameters .
Basic Question
Q. What protocols ensure accurate elemental analysis (CHNS) and mass spectrometry for purity verification?
Answer:
- CHNS protocol : Use a Vario MICRO analyzer with sulfanilic acid as a calibration standard. Accept ≤0.3% deviation from theoretical values .
- High-resolution MS : Operate in ESI+ mode (resolution >30,000) to confirm [M+H]⁺ with <2 ppm error .
Troubleshooting : Dry samples thoroughly (<0.1% moisture) to avoid oxygen/hydrogen interference .
Advanced Question
Q. How can spectroscopic data and quantum calculations validate tautomeric forms?
Answer:
- Variable-temperature NMR : Monitor chemical shift changes (e.g., imine vs. enamine protons) from 25°C to −60°C .
- DFT-based NMR prediction : Compare computed ¹³C shifts (GIAO method) with experimental values (MAE <3 ppm) .
- X-ray charge density analysis : Map electron density around the imine group to confirm delocalization .
Basic Question
Q. How to design comparative studies evaluating reactivity with nucleophiles/electrophiles?
Answer:
- Kinetic assays : Use pseudo-first-order conditions with excess nucleophile (e.g., hydrazine), monitoring by UV-Vis .
- Competitive reactions : Compare yields in SN2 vs. Michael addition pathways under identical conditions .
- Control variables : Fix temperature (±1°C) and solvent polarity (e.g., DMF vs. THF) .
Advanced Question
Q. What frameworks interpret contradictory biological activity data across assay systems?
Answer:
- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) .
- Assay-specific factors : Account for membrane permeability (logP) in cell-based vs. enzyme assays .
- Meta-analysis : Apply Cochran’s Q-test to identify heterogeneity across studies .
Theoretical grounding : Link results to the "lock-and-key" model or induced-fit hypothesis for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
